

# TP-3654: A Novel PIM1 Kinase Inhibitor for Ruxolitinib-Resistant Myelofibrosis

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## Compound of Interest

Compound Name: TP-3654

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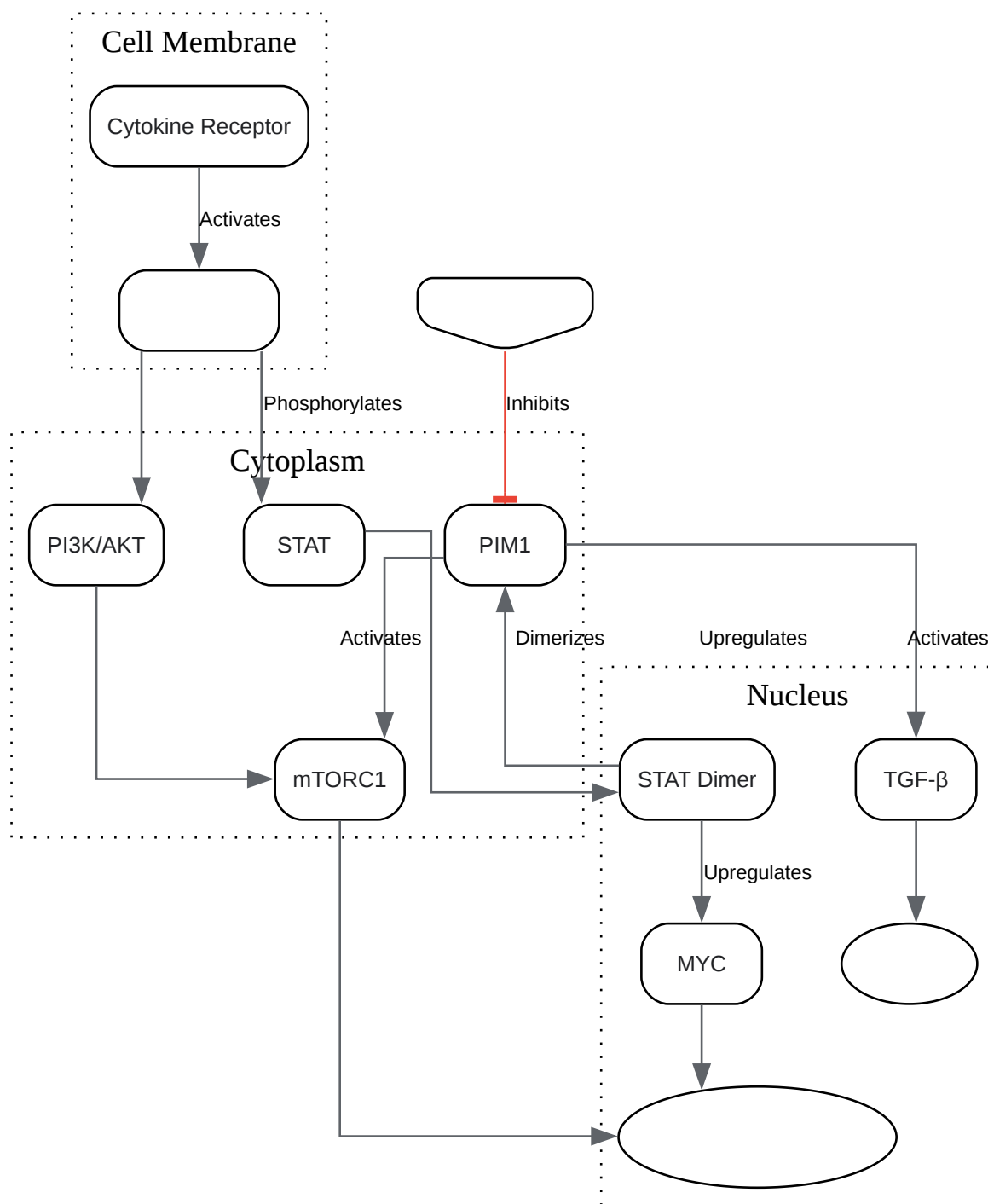
Myelofibrosis (MF) is a severe myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms.[1][2] While JAK inhibitors like ruxolitinib have been a cornerstone of treatment, a significant portion of patients develop resistance or intolerance, highlighting the urgent need for novel therapeutic strategies.[1][2] **TP-3654** (also known as Nuvisertib) is an investigational, orally bioavailable, and selective inhibitor of PIM1 kinase, a downstream effector of the JAK/STAT signaling pathway, that has shown promise in preclinical and clinical studies for patients with ruxolitinib-resistant myelofibrosis.[3][4][5]

## Core Mechanism of Action

PIM1 kinase is a serine/threonine kinase that is highly expressed in hematologic malignancies, including myelofibrosis.[4][6][7] It plays a crucial role in cell survival, proliferation, and apoptosis by modulating the activity of several signaling pathways, including PI3K/AKT and JAK/STAT.[7][8] In myelofibrosis, the hyperactive JAK/STAT signaling, often driven by mutations like JAK2V617F, MPLW515L, or CALR, leads to the upregulation of PIM1.[1][2] PIM1, in turn, promotes cell proliferation and survival and contributes to the fibrotic process.

**TP-3654** selectively inhibits PIM1 kinase, leading to several downstream effects that counteract the pathology of myelofibrosis.[1][6] Preclinical studies have demonstrated that **TP-3654** treatment leads to the inhibition of mTORC1, MYC, and TGF- $\beta$  signaling pathways in hematopoietic cells with the JAK2V617F mutation.[1][2] This multi-pronged attack results in

reduced cell proliferation, induction of apoptosis in malignant cells, and attenuation of bone marrow fibrosis.[1][9][10]



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**Fig. 1:** Simplified signaling pathway of **TP-3654** in myelofibrosis.

## Preclinical Efficacy

**TP-3654** has demonstrated significant anti-myelofibrotic activity in various preclinical models.

## In Vitro Studies

In vitro studies using hematopoietic cell lines expressing myelofibrosis-associated mutations (JAK2V617F and MPLW515L) have shown that **TP-3654** effectively reduces cell proliferation and induces apoptosis.[1][9] Notably, **TP-3654** acts synergistically with the JAK inhibitor ruxolitinib to induce apoptosis in these cells.[1][9]

Cell Line	Mutation	Effect of TP-3654	Reference
BA/F3-EpoR-JAK2V617F	JAK2V617F	Reduced proliferation, induced apoptosis	[1][9]
BA/F3-MPLW515L	MPLW515L	Reduced proliferation	[1]
HEL	JAK2V617F	Reduced proliferation, induced apoptosis	[1][9]
UKE-1	JAK2V617F	Reduced proliferation, induced apoptosis	[9]
SET-2	JAK2V617F	Reduced proliferation	[1]

## In Vivo Murine Models

Studies in murine models of myelofibrosis induced by JAK2V617F and MPLW515L mutations have shown that **TP-3654**, both as a monotherapy and in combination with ruxolitinib, leads to significant reductions in splenomegaly, leukocytosis, and bone marrow fibrosis.[1][2][9] The combination therapy, in particular, resulted in a more profound abrogation of bone marrow fibrosis compared to either agent alone.[1][2][9]

Mouse Model	Treatment	Key Findings	Reference
Jak2V617F	TP-3654	Reduced leukocytosis, splenomegaly, and bone marrow fibrosis	[1][2][9]
Jak2V617F	TP-3654 + Ruxolitinib	Greater reduction in spleen size, normalization of blood counts, abrogation of bone marrow fibrosis	[1][9]
MPLW515L	TP-3654	Reduced leukocytosis, splenomegaly, and bone marrow fibrosis	[1][2]
MPLW515L	TP-3654 + Ruxolitinib	Greater reduction in splenomegaly and bone marrow fibrosis	[1]

## Clinical Development and Efficacy

**TP-3654** is currently being evaluated in a global Phase 1/2 clinical trial (NCT04176198) in patients with primary or secondary myelofibrosis who are relapsed, refractory, or intolerant to JAK inhibitors.[3][4] Preliminary data from this study have been encouraging, demonstrating a favorable safety profile and early signs of clinical activity.[3]

## Safety and Tolerability

**TP-3654** has been generally well-tolerated, with no dose-limiting toxicities observed at the doses and regimens assessed so far.[3][4] The most common adverse events are mild to moderate (Grade 1/2) gastrointestinal issues such as diarrhea, nausea, and vomiting, which have been transient and manageable with supportive care.[3][7][10] Importantly, **TP-3654** has shown limited myelosuppressive effects, with mean hemoglobin and platelet counts remaining stable throughout the treatment period.[3][7]

## Clinical Activity

Preliminary efficacy data from the Phase 1/2 study have shown promising results in a heavily pre-treated patient population.[3]

Efficacy Endpoint	Result	Reference
Spleen Volume Reduction (SVR) $\geq$ 35%	20% of evaluable patients	[3]
Spleen Volume Reduction (SVR) $\geq$ 25%	30% of evaluable patients	[3]
Spleen Volume Reduction (SVR) $\geq$ 10%	55% of evaluable patients	[3]
Total Symptom Score (TSS) Improvement $\geq$ 50%	55% of patients	[3]
Bone Marrow Fibrosis Reduction	Reduction of at least one grade observed in some patients	[6][8]

Responses to **TP-3654** have been observed as early as four weeks after treatment initiation and have been durable, with some patients remaining on therapy for over a year.[3] Furthermore, treatment with **TP-3654** has been associated with a broad reduction in inflammatory cytokines, and the degree of cytokine reduction correlates with improvements in total symptom scores.[3][6][7]

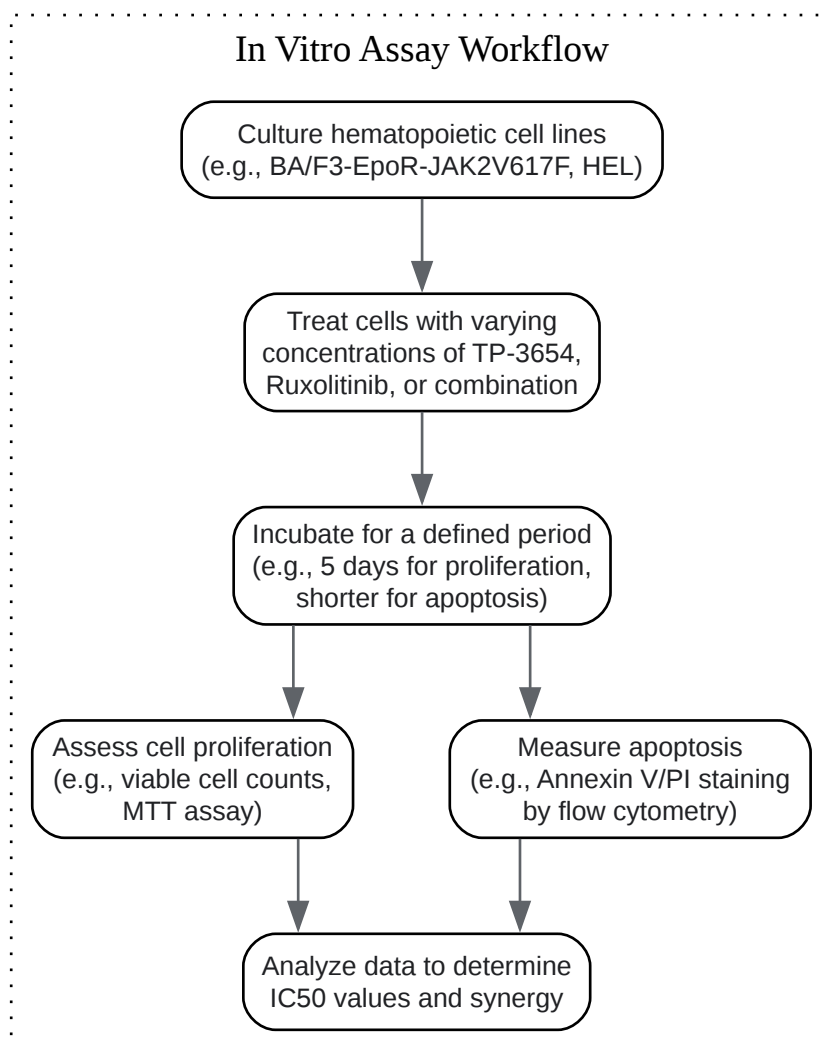
## Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

### In Vitro Cell Proliferation and Apoptosis Assays

Objective: To assess the effect of **TP-3654** on the proliferation and apoptosis of hematopoietic cells expressing myelofibrosis-associated mutations.

Workflow:



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**Fig. 2:** Experimental workflow for in vitro cell-based assays.

#### Methodology:

- Cell Culture: Murine Ba/F3-EpoR cells expressing JAK2V617F or human JAK2V617F-positive HEL and UKE-1 cells are cultured in appropriate media supplemented with growth factors.
- Treatment: Cells are treated with a range of concentrations of **TP-3654** (e.g., 0.5-1.0  $\mu$ M) and/or ruxolitinib.[9] A vehicle control (DMSO) is also included.

- Proliferation Assessment: Cell proliferation is assessed over a period of 5 days by performing viable cell counts.[1]
- Apoptosis Assessment: Apoptosis is measured after a shorter treatment duration. This can be done by staining cells with Annexin V and propidium iodide (PI) followed by analysis using flow cytometry.
- Synergy Analysis: To determine if **TP-3654** and ruxolitinib act synergistically, a formal drug interaction analysis is performed on the apoptosis data.[1]

## In Vivo Murine Myelofibrosis Model Studies

Objective: To evaluate the in vivo efficacy of **TP-3654** alone or in combination with ruxolitinib in a murine model of myelofibrosis.

Methodology:

- Animal Model: Homozygous JAK2V617F knock-in mice are used as a model for myelofibrosis.[9]
- Treatment: Mice are treated with vehicle, **TP-3654**, ruxolitinib, or a combination of **TP-3654** and ruxolitinib.
- Monitoring: White blood cell (WBC) and neutrophil counts are monitored regularly.
- Endpoint Analysis: At the end of the treatment period, spleen size and weight are measured. Bone marrow and spleen tissues are collected for histopathological analysis.
- Fibrosis Assessment: Bone marrow and spleen sections are stained to assess the degree of fibrosis.
- Gene Expression Analysis: RNA sequencing can be performed on purified hematopoietic stem and progenitor cells (LSK cells) from treated mice to identify changes in gene expression and affected signaling pathways.[9]

## Future Directions

The promising preliminary data for **TP-3654** in ruxolitinib-resistant myelofibrosis pave the way for further clinical investigation. The ongoing Phase 1/2 study is exploring **TP-3654** as a monotherapy and in combination with ruxolitinib and another JAK inhibitor, momelotinib.[4][5] These combination studies are particularly exciting, as preclinical data suggest a synergistic effect between PIM1 and JAK inhibition, potentially leading to deeper and more durable responses, including further improvements in bone marrow fibrosis and cytopenias.[2][5] The potential for **TP-3654** to address the unmet needs of patients with myelofibrosis who have failed or are intolerant to JAK inhibitors is a significant area of ongoing research.

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